![molecular formula C15H26N2O2 B5722434 N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5722434.png)

N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

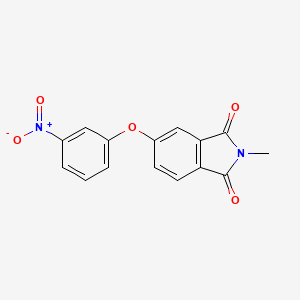

N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide is a chemical compound with the molecular formula C15H26N2O2 . It is a derivative of cyclohexylamine .

Synthesis Analysis

This compound can be synthesized using a multicomponent Ugi reaction . The Ugi reaction involves the coupling of 4 (octyloxy)aniline, cyclohexyl isocyanide, paraformaldehyde, and acrylic acid . The reaction takes place at room temperature and results in good yield .Molecular Structure Analysis

The molecular structure of N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide is characterized by elemental analysis, FTIR, NMR, and mass spectral data .Chemical Reactions Analysis

The Ugi reaction used in the synthesis of this compound involves the coupling of various carboxylic acids, amines, isocyanates, and aldehydes . This reaction has been found to give excellent yields and the resulting compounds have been reported to exhibit antifungal and antimicrobial activities .Scientific Research Applications

Energetics of Enamine Intermediates

Enamine intermediates are fundamental in carbonyl chemistry . A comprehensive computational study on the energetics of enamine intermediates has been reported . Accurate density functional theory (DFT) calculations were performed to determine the bond energies of enamines and their derived radical intermediates . These data provide a rational basis for understanding and predicting a chemical reaction .

Enamine Catalysis

Enamine catalysis is one of the most important strategies in the realm of organocatalysis . It involves the asymmetric transformation of carbonyl compounds with electrophiles . The understanding of reactivities and properties of catalytic enamine intermediate is still lagging .

Synthesis of Enamine Derivatives

Enamine derivatives can be synthesized by the condensation of terephthalaldehyde and 2-(methylamino)ethanol . This affords a dinegative ONNO donor enamine . The structure of the newly synthesized tripeptoid derivative was well characterized using elemental analysis, FTIR, NMR, and mass spectral data .

Biological Activities of Enamine Derivatives

Enamine derivatives and their coordination compounds have been evaluated for their antimicrobial and cytotoxic activities . The ligands and the complexes did not exhibit significant antimicrobial and cytotoxic assays, indicative of the non-toxicity of the ligand and complexes .

Inhibition of Rho-Associated Kinases

The compound is widely used as a specific inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases . This inhibition is reversed by ATP in a competitive manner .

Novel Stimulant and Substituted Cathinone

N-Cyclohexyl methylone is classified as a novel stimulant and substituted cathinone . Substituted cathinones are modified based on the structure of cathinone, an alkaloid found in the Khat plant . Novel stimulants have been reported to cause psychoactive effects similar to amphetamines .

Mechanism of Action

Target of Action

It is part of the phenotypic screening library, which includes compounds with a broad diversity of biological targets .

Mode of Action

Enamines, in general, are known to undergo oxidation through single electron transfer (SET) processes to form enamine radical cations . These open-shell intermediates can be engaged in various coupling reactions .

Biochemical Pathways

Enamine-derived radicals are crucial intermediates in singly occupied molecular orbital (somo) catalysis . This suggests that Enamine_004258 might influence pathways involving SOMO catalysis.

Pharmacokinetics

Pharmacokinetics generally reveals the fate of substances in the body over time . The compounds can be administered in multiple ways, among which peroral (PO) and intravenous (IV) are the most popular ones .

Result of Action

Compounds in the phenotypic screening library, which enamine_004258 is part of, have been found to exhibit antifungal and antimicrobial activities .

properties

IUPAC Name |

N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c18-14(17-13-9-5-2-6-10-13)11-16-15(19)12-7-3-1-4-8-12/h12-13H,1-11H2,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPDRDGUPXRXHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47197716 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Cambridge id 6930140 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5722365.png)

![1-methyl-N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B5722368.png)

![N-[2-(2-methoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B5722371.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylbenzamide](/img/structure/B5722382.png)

![4-[(diaminomethylene)carbonohydrazonoyl]-2-ethoxyphenyl 4-methylbenzoate](/img/structure/B5722392.png)

![2-[(3-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5722396.png)

![2-allyl-6-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5722408.png)

![4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5722429.png)

![4-ethyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5722440.png)

![1-ethyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5722446.png)